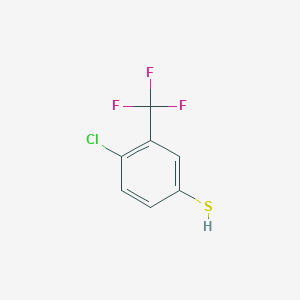

4-Chloro-3-trifluoromethyl-benzenethiol

Description

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZQSTUDNPQHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406940 | |

| Record name | 4-Chloro-3-trifluoromethyl-benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-22-1 | |

| Record name | 4-Chloro-3-trifluoromethyl-benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-trifluoromethyl-benzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 4-chloro-3-trifluoromethyl-benzenethiol. This compound holds significant potential in the fields of medicinal chemistry and materials science due to the unique electronic properties imparted by its trifluoromethyl and chloro substituents. This document outlines a proposed synthetic pathway, details expected characterization data, and presents experimental protocols based on established chemical principles.

Molecular and Physical Properties

A summary of the key physical and molecular properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in further chemical synthesis.

| Property | Value |

| CAS Number | 18800-22-1[1] |

| Molecular Formula | C₇H₄ClF₃S[1] |

| Molecular Weight | 212.62 g/mol [1] |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not explicitly available; estimated to be >170 °C |

| Storage Temperature | -20°C[1] |

Proposed Synthesis

A robust and reliable synthetic route to this compound can be conceptualized starting from commercially available 2-chloro-benzotrifluoride. The proposed multi-step synthesis is outlined below and visualized in the accompanying workflow diagram.

Step 1: Nitration of 2-Chlorobenzotrifluoride

The initial step involves the nitration of 2-chlorobenzotrifluoride to yield 1-chloro-2-nitro-4-(trifluoromethyl)benzene. This reaction is a standard electrophilic aromatic substitution.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, add 2-chlorobenzotrifluoride dropwise while maintaining the temperature below 10°C with an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-chloro-2-nitro-4-(trifluoromethyl)benzene by distillation or recrystallization.

Step 2: Reduction of the Nitro Group

The nitro group of 1-chloro-2-nitro-4-(trifluoromethyl)benzene is then reduced to an amine to form 4-chloro-3-(trifluoromethyl)aniline. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

Dissolve 1-chloro-2-nitro-4-(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-chloro-3-(trifluoromethyl)aniline, which can be used in the next step without further purification if of sufficient purity.

Step 3: Diazotization and Thiolation

The final step involves the conversion of the aniline to the corresponding benzenethiol via a diazonium salt intermediate. This is a well-established method for the introduction of a thiol group onto an aromatic ring.

Experimental Protocol:

-

Dissolve 4-chloro-3-(trifluoromethyl)aniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium ethyl xanthate in water and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow precipitate should form.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

-

Hydrolyze the resulting xanthate ester by adding a strong base, such as sodium hydroxide, and heating the mixture at reflux for several hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to protonate the thiolate.

-

Extract the desired this compound with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation.

Figure 1: Proposed synthetic workflow for this compound.

Characterization Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The expected data from various analytical techniques are summarized in Table 2.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The thiol proton (if not exchanged with deuterated solvent) will appear as a singlet, the chemical shift of which can vary. |

| ¹³C NMR | Aromatic carbons will be observed in the region of 120-140 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A sharp singlet is expected for the CF₃ group, with a chemical shift characteristic of an aromatic trifluoromethyl group. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), C-Cl stretching (~1000-1100 cm⁻¹), C-F stretching (~1100-1350 cm⁻¹), and S-H stretching (~2550-2600 cm⁻¹, which can be weak). |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 212, with a characteristic isotopic pattern for a compound containing one chlorine atom (M+2 peak with ~32% intensity of the M⁺ peak). |

Potential Applications and Derivatization

While specific signaling pathways involving this compound are not yet elucidated, its structure suggests significant potential in medicinal chemistry and agrochemical research. The thiol group is a versatile handle for further chemical modifications.

Figure 2: Potential derivatization pathways of this compound.

The thiol functionality can readily undergo S-alkylation to form thioethers, S-acylation to produce thioesters, and oxidation to yield sulfonyl chlorides, which can be further converted to sulfonamides. These derivatives are common pharmacophores in drug discovery.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The provided characterization data serves as a benchmark for researchers working with this compound. The versatile nature of the thiol group opens up numerous avenues for the development of novel molecules with potential applications in various scientific disciplines.

References

physicochemical properties of 4-chloro-3-trifluoromethyl-benzenethiol

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-3-trifluoromethyl-benzenethiol

This technical guide provides a comprehensive overview of the known (CAS No. 18800-22-1). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates data from various sources and outlines general experimental and computational methodologies relevant to the characterization of this compound.

Core Physicochemical Data

This compound is a halogenated and trifluoromethylated aromatic thiol. Its chemical structure incorporates features that significantly influence its reactivity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and material science. The quantitative data available for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 18800-22-1 | [1][2] |

| Molecular Formula | C₇H₄ClF₃S | [1][2][3] |

| Molecular Weight | 212.62 g/mol | [2] |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)benzenethiol | [1] |

| Predicted XlogP | 4.3 | [3] |

| Monoisotopic Mass | 211.96744 Da | [3] |

| Physical State | Not explicitly stated; likely liquid or solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Synthesis and Characterization Workflow

The synthesis of this compound is not explicitly detailed in the provided search results. However, a logical synthetic route can be proposed based on common organic chemistry transformations and the synthesis of structurally related compounds, such as 4-chloro-3-trifluoromethylaniline. The general workflow for synthesizing and characterizing such a compound is outlined below.

Caption: Proposed synthesis and characterization workflow for the target compound.

Experimental and Computational Protocols

Detailed experimental protocols for determining the physicochemical properties of this specific molecule are not publicly available. However, standard methodologies are applicable and computational methods can provide reliable estimates.

Computational Determination of Physicochemical Properties

Density Functional Theory (DFT) is a powerful computational method for predicting various molecular properties.[4][5]

-

Objective: To calculate properties such as bond dissociation enthalpies (BDE), logP, dipole moments, and HOMO/LUMO energies.

-

Methodology:

-

Structure Optimization: The 3D structure of this compound is first optimized using a suitable level of theory, for example, (U)B3LYP/6-311++G(d,p).[4][5]

-

Property Calculation: Single-point energy calculations are then performed on the optimized geometry. For properties in solution, a solvent model like the SMD model can be incorporated.[4][5]

-

LogP Calculation: The partition coefficient (logP) can be estimated using methods based on atomic contributions or fragment-based approaches, often included in quantum chemistry software packages or available as standalone predictors like XlogP.[3]

-

pKa Prediction: The acidity of the thiol group (pKa) can be predicted by calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model.

-

Caption: Workflow for computational property prediction using DFT.

General Experimental Protocols

-

Determination of pKa (Potentiometric Titration):

-

A solution of the compound is prepared in a suitable solvent mixture (e.g., water/methanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

-

-

Determination of logP (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Analysis by HPLC: For quantitative analysis or purity determination, a High-Performance Liquid Chromatography (HPLC) method can be developed. A study on other thiophenols utilized a fluorescence derivatizing agent for enhanced sensitivity.[6]

-

Derivatization: The thiol group is reacted with a labeling agent (e.g., 9-(2-iodoethyl)acridone) to form a fluorescent derivative.[6]

-

Separation: The derivatized analyte is separated on a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Detection: The compound is detected using a fluorescence detector set to the appropriate excitation and emission wavelengths for the derivative.

-

Quantification: The concentration is determined by comparing the peak area to a calibration curve prepared with known standards.

-

References

- 1. This compound | 18800-22-1 [sigmaaldrich.com]

- 2. usbio.net [usbio.net]

- 3. PubChemLite - 4-chloro-3-(trifluoromethyl)benzene-1-thiol (C7H4ClF3S) [pubchemlite.lcsb.uni.lu]

- 4. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Hydroxymethylfurfural (CAS: 67-47-0)

An important clarification regarding your query for CAS number 786-47-0: Our comprehensive search did not yield information for a chemical compound associated with this specific CAS number. Instead, the search results consistently and overwhelmingly pointed to 5-Hydroxymethylfurfural (HMF) , which has the CAS number 67-47-0 .

Therefore, this technical guide will focus on 5-Hydroxymethylfurfural, as it is highly probable that this is the intended compound of your query.

This document provides a detailed overview of the chemical properties, structure, and relevant experimental data for 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from biomass.

Chemical Properties and Structure

5-Hydroxymethylfurfural is an organic compound derived from the dehydration of certain sugars.[1] It consists of a furan ring substituted with both an aldehyde and an alcohol functional group.[1] HMF is a yellow, low-melting solid that is highly soluble in water.[1][2]

Chemical Structure:

-

Molecular Formula: C6H6O3[3]

-

IUPAC Name: 5-(hydroxymethyl)furan-2-carbaldehyde[5]

-

SMILES: O=Cc1oc(CO)cc1[4]

The structure of 5-Hydroxymethylfurfural is characterized by a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. A formyl group (-CHO) is attached at the 2-position, and a hydroxymethyl group (-CH2OH) is at the 5-position.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of HMF.

| Property | Value | Reference |

| Melting Point | 28-34 °C | [2][4][5] |

| Boiling Point | 114-116 °C at 1 mmHg | [2][4][5] |

| Density | 1.243 g/mL at 25 °C | [2][4][5] |

| Refractive Index | 1.562 at 20 °C | [2][4][5] |

| Flash Point | 79.44 °C (175 °F) | [1][5] |

| Water Solubility | 3.643e+005 mg/L at 25 °C (estimated) | [1] |

| logP (o/w) | -0.778 (estimated) | [1][5] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [1] |

| pKa | 12.82 ± 0.10 (Predicted) | [5] |

Solubility:

HMF is soluble in water, alcohol, ethyl acetate, acetone, dimethylformamide, benzene, ether, and chloroform.[2][5]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of HMF are extensive and varied. Below are summaries of methodologies found in the literature.

Synthesis of 5-Hydroxymethylfurfural from Fructose:

One cited method involves the use of mesoporous silica nanoparticles functionalized with both sulfonic acid (HSO3) and ionic liquids (ILs) as a catalyst. This heterogeneous catalyst is employed for the dehydration of fructose to yield HMF. A notable result from this method is achieving a high HMF yield of 72.5%.[4]

Synthesis of HMF Derivatives:

-

Furan-2,5-dicarboxaldehyde (FDA): HMF can be selectively oxidized to FDA using a vanadyl phosphate-based catalyst.[4]

-

5,5′-oxy(bismethylene)-2-furaldehyde (OBMF): This antiviral precursor and prepolymer can be synthesized from HMF via an etherification reaction using solid acid catalysts.[4]

-

Diformylfuran (DFF): Aerobic oxidation of HMF using pyridine-vanadyl complexes can produce DFF.[4]

Signaling Pathways and Biological Activities

5-Hydroxymethylfurfural has been investigated for various biological activities and potential therapeutic applications. It is reported to have potential in preventing and treating neurodegenerative diseases, cognitive impairment, and cardiovascular disease against myocardial ischemia.[2] Additionally, it has been studied for its ability to inhibit tumors and lower blood cholesterol.[2] HMF also exhibits antioxidant properties.[3]

The following diagram illustrates a simplified logical flow of HMF's potential therapeutic applications based on cited information.

Applications and Significance

HMF is considered a crucial platform chemical, bridging biomass with furan-based chemical synthesis.[5] Its versatile functional groups allow for a wide range of chemical modifications, making its derivatives valuable in fine chemicals, pharmaceuticals, and the development of degradable plastics.[2] It is also a potential "carbon-neutral" feedstock for various chemical substances as it can be derived from cellulose.[1]

Safety and Handling

For detailed safety and handling information, it is always recommended to consult the Safety Data Sheet (SDS) for 5-Hydroxymethylfurfural. General precautions include avoiding contact with skin and eyes and preventing inhalation of vapor or mist.[6] It should be kept away from ignition sources.[6] HMF is noted as being sensitive to air and light and is very hygroscopic.[5]

This guide provides a comprehensive overview based on publicly available scientific information. For specific research and development applications, consulting primary literature and safety data sheets is essential.

References

- 1. 5-hydroxymethyl furfural, 67-47-0 [thegoodscentscompany.com]

- 2. 5-Hydroxymethylfurfural | 67-47-0 [amp.chemicalbook.com]

- 3. CAS 67-47-0: 5-Hydroxymethylfurfural | CymitQuimica [cymitquimica.com]

- 4. 5-Hydroxymethyl-2-furaldehyde 99 67-47-0 [sigmaaldrich.com]

- 5. 5-Hydroxymethyl-2-furaldehyde , Refined, 99.5% , 67-47-0 - CookeChem [cookechem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Spectroscopic Analysis of 4-chloro-3-trifluoromethyl-benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the expected spectroscopic data for 4-chloro-3-trifluoromethyl-benzenethiol (CAS No: 18800-22-1). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It includes detailed, representative experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, designed to guide researchers in their own data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 4-chloro-3-(trifluoromethyl)benzenethiol

-

Molecular Formula: C₇H₄ClF₃S

-

Molecular Weight: 212.62 g/mol [1]

-

InChI Key: VSZQSTUDNPQHCA-UHFFFAOYSA-N[2]

Mass Spectrometry (MS) Data

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) would be a common method, typically causing fragmentation that can provide structural information.[3][4]

Predicted Mass Spectrometry Data

| Adduct | Mass-to-Charge (m/z) | Predicted Collision Cross Section (Ų) |

| [M]⁺ | 211.96689 | 131.9 |

| [M+H]⁺ | 212.97472 | 131.8 |

| [M+Na]⁺ | 234.95666 | 143.3 |

| [M-H]⁻ | 210.96016 | 132.7 |

Data sourced from PubChem.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals for the three aromatic protons and the thiol proton. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) in a deuterated solvent like CDCl₃.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5-7.7 | d | 1H | H-2 |

| ~ 7.4 | dd | 1H | H-6 |

| ~ 7.2 | d | 1H | H-5 |

| ~ 3.5-4.5 | s | 1H | S-H |

Note: The thiol proton (S-H) chemical shift can be broad and its position is highly dependent on concentration and solvent.

Predicted ¹³C NMR Data

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The trifluoromethyl group will cause the C-3 signal to appear as a quartet due to C-F coupling.

| Predicted Shift (ppm) | Assignment |

| ~ 135-140 | C-Cl |

| ~ 130-135 (q) | C-CF₃ |

| ~ 125-130 | C-S |

| ~ 120-125 | C-H (Aromatic) |

| ~ 115-120 | C-H (Aromatic) |

| ~ 110-115 | C-H (Aromatic) |

| ~ 123 (q, J ≈ 275 Hz) | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations and is used to determine the presence of functional groups.[5][6][7] The spectrum is typically divided into the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹).[8]

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2600-2550 | S-H stretch | Weak |

| ~ 1600, 1475 | C=C stretch (aromatic ring) | Medium-Strong |

| 1350-1150 | C-F stretch | Strong |

| 1100-1000 | C-Cl stretch | Strong |

| 900-675 | C-H bend (aromatic, out-of-plane) | Strong |

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic data for aromatic thiol compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.[9] Ensure the sample is fully dissolved; if necessary, filter to remove any particulates.[9]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the sample.

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans depending on sample concentration.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS).

IR Spectroscopy (ATR-FTIR) Protocol

-

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum:

-

Acquire the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (GC-MS/EI) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[10][11]

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.

-

-

MS Detection (Electron Ionization):

-

As the compound elutes from the GC column, it enters the MS ion source.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

-

Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed to identify the molecular ion and characteristic fragment ions to confirm the structure.

Mandatory Visualizations

Caption: General workflow for spectroscopic analysis.

Caption: Predicted ¹H NMR splitting relationships.

References

- 1. usbio.net [usbio.net]

- 2. PubChemLite - 4-chloro-3-(trifluoromethyl)benzene-1-thiol (C7H4ClF3S) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity and Stability of 4-chloro-3-trifluoromethyl-benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-chloro-3-trifluoromethyl-benzenethiol, a key intermediate in the synthesis of multi-kinase inhibitors such as Sorafenib. The document details its physicochemical properties, reactivity profile, and stability considerations. Furthermore, it outlines experimental protocols for its synthesis and discusses its role in the broader context of medicinal chemistry, particularly in the synthesis of targeted cancer therapies. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound, with the CAS number 18800-22-1, is an aromatic thiol derivative of significant interest in the pharmaceutical industry. Its structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, imparts unique electronic properties that are pivotal to its reactivity and its utility as a synthetic building block. The presence of these strong electron-withdrawing groups significantly influences the acidity of the thiol proton, the nucleophilicity of the corresponding thiolate, and the reactivity of the aromatic ring. This guide will delve into these aspects, providing a detailed analysis of the compound's chemical behavior.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₄ClF₃S | [Calculated] |

| Molecular Weight | 212.62 g/mol | [Calculated] |

| CAS Number | 18800-22-1 | [1] |

| Appearance | Likely a colorless to pale yellow liquid with a strong, unpleasant odor. | [General observation for thiophenols] |

| pKa (Thiol) | Estimated ~5.5 - 6.5 | [Based on Hammett correlations for substituted thiophenols][2][3][4] |

| S-H Bond Dissociation Energy | Estimated ~80-83 kcal/mol | [Based on theoretical studies of substituted thiophenols][5] |

Synthesis of this compound

The primary synthetic route to this compound involves the conversion of the readily available 4-chloro-3-(trifluoromethyl)aniline. Two common methods for this transformation are the Leuckart thiophenol synthesis and the Newman-Kwart rearrangement.

Leuckart Thiophenol Synthesis

This classical method involves the diazotization of an aniline followed by reaction with a xanthate salt and subsequent hydrolysis.

Experimental Protocol: Leuckart Synthesis

-

Diazotization: 4-chloro-3-(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Xanthate Formation: A pre-cooled aqueous solution of potassium ethyl xanthate is added to the diazonium salt solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature, leading to the formation of the O-ethyl S-(4-chloro-3-trifluoromethylphenyl) dithiocarbonate (xanthate ester).

-

Hydrolysis: The xanthate ester is isolated and then hydrolyzed, typically by heating with a strong base such as sodium hydroxide in an alcoholic or aqueous medium. Acidification of the reaction mixture liberates the desired this compound, which can then be purified by distillation or chromatography.[6][7]

Newman-Kwart Rearrangement

An alternative route involves the synthesis of the corresponding phenol, its conversion to a thiocarbamate, and subsequent thermal rearrangement followed by hydrolysis.

Experimental Protocol: Newman-Kwart Rearrangement

-

Thiocarbamate Formation: The precursor, 4-chloro-3-trifluoromethyl-phenol, is reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in the presence of a base to form the O-aryl thiocarbamate.

-

Rearrangement: The isolated O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C) to induce the intramolecular rearrangement to the S-aryl thiocarbamate. This step is the core of the Newman-Kwart rearrangement.[5][8][9][10][11]

-

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed with a strong base to yield the thiophenol.[8]

Reactivity Profile

The reactivity of this compound is largely dictated by the electronic properties of the trifluoromethyl and chloro substituents.

Acidity of the Thiol Group

The strong electron-withdrawing nature of both the trifluoromethyl group (-I, -R effects) and the chlorine atom (-I, +R effects, with the inductive effect dominating) significantly increases the acidity of the thiol proton compared to unsubstituted thiophenol (pKa ≈ 6.6). This is due to the stabilization of the resulting thiolate anion through delocalization of the negative charge onto the electron-deficient aromatic ring. The pKa is estimated to be in the range of 5.5 to 6.5.

Nucleophilicity of the Thiolate

While the thiol is more acidic, the corresponding thiolate anion is a weaker nucleophile compared to the thiolate of an electron-rich aromatic thiol. This is because the electron density on the sulfur atom is diminished by the electron-withdrawing substituents. Nevertheless, it remains a potent nucleophile capable of participating in a variety of reactions.

Reactivity of the Aromatic Ring

-

Electrophilic Aromatic Substitution (EAS): The benzene ring is strongly deactivated towards electrophilic attack due to the presence of the two electron-withdrawing groups. EAS reactions, if they occur, would require harsh conditions, and the directing effects of the substituents would need to be considered. The trifluoromethyl group is a meta-director, while the chloro group is an ortho, para-director. This would lead to a complex mixture of products.[12][13][14][15][16][17]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the position of the chlorine atom. Strong nucleophiles can displace the chloride, especially under forcing conditions. The trifluoromethyl group in the meta position further activates the ring towards such substitutions.[4][18][19][20]

Stability

Oxidative Stability

Like many thiols, this compound is susceptible to oxidation. In the presence of mild oxidizing agents or even atmospheric oxygen, it can undergo oxidative coupling to form the corresponding disulfide, bis(4-chloro-3-trifluoromethylphenyl) disulfide. This process is often catalyzed by trace metals or light.[1][6][12][21][22]

Handling and Storage: To maintain its integrity, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. Air-sensitive handling techniques are recommended.

Thermal Stability

The thermal stability of this compound is expected to be relatively high due to the strong C-F and C-Cl bonds within the molecule. Thermal decomposition would likely occur at elevated temperatures, potentially involving the cleavage of the C-S or S-H bonds.[23][24]

Role in Drug Development: Synthesis of Sorafenib

This compound is a precursor to 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a crucial building block in the synthesis of the multi-kinase inhibitor Sorafenib. The benzenethiol can be converted to the corresponding aniline, which is then phosgenated to yield the isocyanate. Sorafenib is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action of Sorafenib

Sorafenib functions by inhibiting two key signaling pathways involved in tumor growth and angiogenesis:

-

Raf/MEK/ERK Pathway: This pathway is a critical signaling cascade that regulates cell proliferation and survival. Sorafenib inhibits Raf kinases (both wild-type and mutated forms), thereby blocking downstream signaling and inhibiting tumor cell growth.[25][26][27][28][29][30]

-

VEGFR/PDGFR Pathway: These receptor tyrosine kinases are essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), Sorafenib cuts off the tumor's blood supply, leading to a reduction in tumor growth and metastasis.[26][27][31][32]

Conclusion

This compound is a versatile and reactive intermediate with a well-defined, albeit electronically influenced, chemical profile. Its stability and reactivity are dominated by the strong electron-withdrawing effects of its substituents. A thorough understanding of its properties, as outlined in this guide, is essential for its efficient synthesis, handling, and application in the development of novel therapeutics. The successful use of this building block in the synthesis of Sorafenib underscores its importance in modern medicinal chemistry and highlights the ongoing need for a deep understanding of the fundamental reactivity and stability of such key intermediates.

References

- 1. mdpi.com [mdpi.com]

- 2. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. scribd.com [scribd.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. Newman-Kwart Rearrangement [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 9. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. web.viu.ca [web.viu.ca]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Photooxidative coupling of thiophenol derivatives to disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mechanism of action of sorafenib [pfocr.wikipathways.org]

- 28. researchgate.net [researchgate.net]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. | Read by QxMD [read.qxmd.com]

- 31. ClinPGx [clinpgx.org]

- 32. benchchem.com [benchchem.com]

The Strategic Application of 4-Chloro-3-(trifluoromethyl)benzenethiol in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – The versatile chemical intermediate, 4-chloro-3-(trifluoromethyl)benzenethiol, is proving to be a critical building block in the development of novel therapeutics, particularly in the fields of oncology and potentially in antimicrobial research. This technical guide provides an in-depth analysis of its application, focusing on its role in the synthesis of potent kinase inhibitors and exploring its broader potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties and Medicinal Chemistry Relevance

4-Chloro-3-(trifluoromethyl)benzenethiol, with the CAS Number 18800-22-1 and molecular formula C₇H₄ClF₃S, possesses a unique combination of functional groups that make it a valuable scaffold in drug design. The trifluoromethyl (-CF₃) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances the lipophilicity of a molecule, which can improve cell membrane permeability and oral bioavailability. Furthermore, the C-F bond's high strength increases metabolic stability, a crucial factor in prolonging the therapeutic effect of a drug. The thiol (-SH) group provides a reactive handle for various chemical modifications, allowing for the facile incorporation of this phenyl moiety into larger, more complex bioactive molecules. The chloro substituent further modulates the electronic and steric properties of the aromatic ring, influencing binding interactions with biological targets.

Application in Oncology: The Case of CHMFL-KIT-64, a Potent c-KIT Kinase Inhibitor

A prime example of the successful application of the 4-chloro-3-(trifluoromethyl)phenyl moiety is in the development of the potent and orally available c-KIT kinase inhibitor, CHMFL-KIT-64 . This compound has demonstrated significant promise in the treatment of gastrointestinal stromal tumors (GISTs), particularly those harboring mutations that confer resistance to existing therapies.

CHMFL-KIT-64 incorporates the 2-(4-chloro-3-(trifluoromethyl)phenyl)acetyl group, which is a key component for its interaction with the c-KIT kinase. The synthesis of this crucial intermediate, 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid, can be achieved from 4-chloro-3-(trifluoromethyl)aniline.

Biological Activity of CHMFL-KIT-64

CHMFL-KIT-64 exhibits potent inhibitory activity against wild-type c-KIT and a broad spectrum of clinically relevant mutants. The quantitative inhibitory data is summarized in the table below.

| Target Kinase | IC₅₀ (nM) |

| c-KIT wild-type | 3.1 |

| c-KIT T670I | 1.8 |

| c-KIT V559D | 2.5 |

| c-KIT L576P | 1.9 |

| c-KIT K642E | 2.3 |

| c-KIT D820G | 4.6 |

| c-KIT Y823D | 3.7 |

| c-KIT N822K | 6.1 |

| c-KIT V654A | >1000 |

| c-KIT D816V | >1000 |

Data presented is a summary of reported values for CHMFL-KIT-64.

Pharmacokinetics of CHMFL-KIT-64

Preclinical studies in various animal models have demonstrated that CHMFL-KIT-64 possesses favorable pharmacokinetic properties, supporting its potential for oral administration.

| Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | T₁/₂ (h) | F (%) |

| Mouse | 10 | p.o. | 1045 | 4 | 14321 | 6.8 | 65 |

| Rat | 10 | p.o. | 876 | 6 | 12543 | 7.2 | 58 |

| Dog | 5 | p.o. | 654 | 4 | 9876 | 8.1 | 55 |

Data presented is a summary of reported pharmacokinetic parameters for CHMFL-KIT-64.

Signaling Pathway and Experimental Workflow

The development of kinase inhibitors like CHMFL-KIT-64 involves a structured workflow, from initial synthesis to comprehensive biological evaluation. The c-KIT receptor tyrosine kinase, upon activation by its ligand stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival. Constitutive activation of c-KIT due to mutations is a key driver in several cancers, including GISTs.

The evaluation of a potential kinase inhibitor follows a logical progression from initial chemical synthesis to preclinical in vivo studies.

Experimental Protocols

Synthesis of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid

A solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent is diazotized with sodium nitrite in the presence of a strong acid at 0-5 °C. The resulting diazonium salt is then subjected to a Meerwein arylation reaction with acrylic acid, followed by reduction of the double bond to yield the desired phenylacetic acid derivative. The crude product is purified by column chromatography or recrystallization.

In Vitro c-KIT Kinase Inhibition Assay

The inhibitory activity of CHMFL-KIT-64 against c-KIT and its mutants is determined using a standard in vitro kinase assay. The kinase reaction is performed in a buffer containing the respective c-KIT enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), ATP, and varying concentrations of the inhibitor. The reaction is initiated by the addition of ATP and incubated at room temperature. The amount of ADP produced, which is proportional to the kinase activity, is quantified using a commercial ADP-Glo™ Kinase Assay kit. The luminescence signal is measured, and the IC₅₀ values are calculated by fitting the dose-response curves using a nonlinear regression model.

Cell Proliferation Assay

The antiproliferative effect of CHMFL-KIT-64 is evaluated in cancer cell lines expressing wild-type or mutant c-KIT. Cells are seeded in 96-well plates and treated with increasing concentrations of the compound for a specified period (e.g., 72 hours). Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the GI₅₀ (50% growth inhibition) values are determined from the dose-response curves.

In Vivo Tumor Xenograft Studies

The in vivo antitumor efficacy of CHMFL-KIT-64 is assessed in immunodeficient mice bearing xenograft tumors derived from human cancer cell lines with specific c-KIT mutations. Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. CHMFL-KIT-64 is administered orally at a predetermined dose and schedule. Tumor volume and body weight are monitored regularly. At the end of the study, the tumors are excised and weighed, and the percentage of tumor growth inhibition (TGI) is calculated.

Future Perspectives

The successful incorporation of the 4-chloro-3-(trifluoromethyl)benzenethiol moiety into a potent kinase inhibitor highlights its significant potential in oncology drug discovery. Further exploration of this building block in the synthesis of inhibitors for other kinase targets is a promising avenue for future research. Additionally, given the known antimicrobial properties of other substituted thiophenols, the synthesis and evaluation of novel 4-chloro-3-(trifluoromethyl)benzenethiol derivatives as potential antibacterial or antifungal agents warrants investigation. The unique combination of electronic and steric properties conferred by this scaffold makes it a valuable asset in the medicinal chemist's toolbox for the rational design of new and effective therapeutic agents.

discovery and history of 4-chloro-3-trifluoromethyl-benzenethiol

An In-depth Technical Guide to the Synthesis and History of 4-Chloro-3-(Trifluoromethyl)-Benzenethiol

This technical guide provides a comprehensive overview of the chemical intermediate 4-chloro-3-(trifluoromethyl)-benzenethiol, with a focus on its synthesis, history, and relevance for researchers, scientists, and drug development professionals. The information is presented to facilitate understanding and practical application in a laboratory setting.

Introduction and Chemical Identity

4-Chloro-3-(trifluoromethyl)-benzenethiol is an organofluorine compound and a substituted aromatic thiol. Its structural features—a trifluoromethyl group and a chlorine atom on the benzene ring—make it a valuable and reactive building block in synthetic organic chemistry. While not a widely known compound in itself, its significance lies in its role as a precursor and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 4-chloro-3-(trifluoromethyl)benzenethiol |

| CAS Number | 18800-22-1 |

| Molecular Formula | C₇H₄ClF₃S |

| Molecular Weight | 212.62 g/mol |

| InChI Key | VSZQSTUDNPQHCA-UHFFFAOYSA-N |

Discovery and History

The history of 4-chloro-3-(trifluoromethyl)-benzenethiol is not marked by a singular discovery event but is intrinsically linked to the development of synthetic pathways for complex pharmaceutical agents. Its emergence in the chemical literature is tied to the synthesis of its precursors, notably 4-chloro-3-(trifluoromethyl)aniline. This aniline is a key intermediate in the production of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a crucial component for the synthesis of the multi-kinase inhibitor anticancer drug, Sorafenib.[1][2]

Early patents surrounding the synthesis of Sorafenib and related compounds necessitated the development of robust methods to produce the 4-chloro-3-(trifluoromethyl)aniline intermediate.[1] The subsequent conversion of this aniline to the corresponding benzenethiol represents a logical synthetic step for creating a diverse range of derivatives, leveraging the reactive thiol group for further molecular elaboration. Therefore, the "discovery" of this benzenethiol is a result of synthetic necessity in medicinal chemistry programs rather than a targeted exploration of the compound itself.

Synthetic Pathways

The most logical and documented synthetic route to 4-chloro-3-(trifluoromethyl)-benzenethiol is a three-step process commencing from o-chlorobenzotrifluoride (1-chloro-2-(trifluoromethyl)benzene). The overall workflow involves nitration, reduction of the nitro group to an amine, and finally, conversion of the amine to the target thiol via a diazonium salt intermediate.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2-trifluoromethyl chlorobenzene

This step introduces a nitro group para to the chlorine atom on the starting material, o-chlorobenzotrifluoride.

-

Methodology: A common method involves using a mixture of concentrated nitric acid and concentrated sulfuric acid. An alternative, higher-yielding method described in patent literature uses a mixture of acetic anhydride and concentrated nitric acid, which generates acetyl nitrate in situ.[1]

-

Protocol (Acetic Anhydride Method):

-

To a stirred solution of o-chlorobenzotrifluoride and acetic anhydride, slowly add concentrated nitric acid while maintaining the temperature between 10-15 °C.[1]

-

After the addition is complete, allow the mixture to stir at temperature for 3-4 hours to complete the reaction.[1]

-

The reaction mixture is then quenched with water and neutralized with an aqueous sodium hydroxide solution.

-

The organic layer is separated, washed, and dried. The crude product can be purified by distillation.

-

Step 2: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline

This step involves the reduction of the nitro group to a primary amine.

-

Methodology: Standard reduction methods are effective. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method.[3] Chemical reduction using iron powder in the presence of an acid (e.g., HCl) or a system like iron(III) chloride with hydrazine hydrate are also viable, particularly for large-scale production.[1]

-

Protocol (Catalytic Hydrogenation):

-

Dissolve 4-nitro-2-trifluoromethyl chlorobenzene in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas and conduct the reaction at room temperature until hydrogen uptake ceases.[3]

-

Filter the mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or distillation.

-

Step 3: Synthesis of 4-Chloro-3-(trifluoromethyl)-benzenethiol

This final step converts the aniline intermediate into the target benzenethiol via a Sandmeyer-type reaction. This is a two-part process involving the formation of a diazonium salt, followed by its conversion to the thiol.

-

Methodology: The aniline is first diazotized using sodium nitrite in a strong acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C). The resulting unstable diazonium salt is then immediately reacted with a sulfur nucleophile. A highly effective and common reagent for this transformation is potassium ethyl xanthate (KSCSOEt). The intermediate xanthate ester is then hydrolyzed to yield the final thiophenol.[4]

-

Protocol (Diazotization and Xanthate Reaction):

-

Diazotization: Dissolve 4-chloro-3-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0–5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C.[5] Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.

-

Thiolation: In a separate flask, dissolve potassium ethyl xanthate in water and cool it. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas will evolve.[4]

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Hydrolysis: The intermediate xanthate ester is then hydrolyzed by heating with a base (e.g., sodium hydroxide solution).

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the thiolate.

-

The product, 4-chloro-3-(trifluoromethyl)-benzenethiol, is then extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified, typically by vacuum distillation.

-

Quantitative Data

Table 2: Physical and Chemical Properties of Key Intermediate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|

| 4-Chloro-3-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | 36 - 40 | 228 - 230 |

Applications in Research and Drug Development

The primary utility of 4-chloro-3-(trifluoromethyl)-benzenethiol is as a versatile intermediate in organic synthesis. The thiol (-SH) group is a potent nucleophile and can be readily used in a variety of reactions:

-

Nucleophilic Aromatic Substitution: The thiol can act as a nucleophile to displace leaving groups on other aromatic or heterocyclic systems.

-

Thioether Synthesis: It can be alkylated to form a wide range of thioethers.

-

Oxidation: The thiol group can be oxidized to form sulfonyl chlorides or sulfonic acids, which are themselves important functional groups in medicinal chemistry.

Given that the closely related 4-chloro-3-(trifluoromethyl)aniline is a key building block for Sorafenib, it is highly probable that 4-chloro-3-(trifluoromethyl)-benzenethiol is utilized in the synthesis of novel kinase inhibitors or other therapeutic agents where a sulfur linkage is desired to modulate a compound's activity, selectivity, or pharmacokinetic profile.

References

- 1. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide on the Solubility of 4-chloro-3-trifluoromethyl-benzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-3-trifluoromethyl-benzenethiol in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document combines theoretical considerations based on the solubility of structurally similar compounds with detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is an aromatic thiol compound with the chemical formula C₇H₄ClF₃S. Its structure, featuring a benzene ring substituted with a thiol (-SH) group, a chlorine atom, and a trifluoromethyl group, dictates its physicochemical properties, including its solubility. Aromatic thiols, or thiophenols, are known for their distinct odors and are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding the solubility of this compound is crucial for its effective use in reaction media, for purification processes, and in the formulation of products.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent Classification | Common Solvents | Predicted Solubility of this compound | Rationale |

| Non-Polar Solvents | Hexane, Toluene, Benzene, Carbon Tetrachloride | Soluble | The "like dissolves like" principle suggests high solubility due to the non-polar aromatic ring and the overall lipophilic nature of the molecule. |

| Polar Aprotic Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble | These solvents can effectively solvate the aromatic ring and the substituted functional groups through dipole-dipole interactions. |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Soluble to Moderately Soluble | The thiol group can engage in hydrogen bonding with these solvents, although the bulky and non-polar substituents may limit high miscibility. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Insoluble in Water, Soluble in DMSO | The molecule's significant non-polar character makes it immiscible with water.[1][2] DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols outline the determination of solubility.

3.1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

-

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethanol, water)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

-

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If some solid remains, add another 1 mL of the solvent and repeat the agitation.

-

If the solid still persists after the addition of a total of 3 mL of solvent, the compound is likely to have low solubility or be insoluble in that solvent.

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Materials:

-

This compound

-

Chosen organic solvent

-

Screw-cap vials or flasks

-

Shaker bath with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

-

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a screw-cap vial. The excess solid should be clearly visible.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong predictive understanding of its behavior in common organic solvents can be derived from the principles of chemical similarity. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. The shake-flask method, coupled with appropriate analytical techniques, is the recommended approach for generating reliable and reproducible solubility data, which is essential for the successful application of this compound in research and development.

References

A Methodological Guide to the Theoretical and Computational Study of 4-chloro-3-trifluoromethyl-benzenethiol

Introduction

4-chloro-3-trifluoromethyl-benzenethiol is a halogenated and trifluoromethylated aromatic thiol of interest in medicinal chemistry and materials science. The presence of a chlorine atom, a trifluoromethyl group, and a thiol group on the benzene ring suggests a complex interplay of electronic and steric effects that dictate its chemical reactivity, molecular interactions, and spectroscopic signatures. Theoretical and computational chemistry provides a powerful, non-destructive avenue to elucidate these properties at a molecular level.

This guide details a typical workflow for the in-silico characterization of this compound, from geometry optimization to the prediction of its spectroscopic and electronic properties.

Computational Methodology

The cornerstone of modern computational studies on organic molecules is Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy. A typical computational protocol would involve the following steps:

Geometry Optimization and Vibrational Analysis

The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface.

-

Method: DFT is the most common method. The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is generally sufficient. The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) are crucial for describing the bonding in molecules with heteroatoms.

Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule.

Spectroscopic Property Prediction

Computational methods can predict various types of spectra, which can then be compared with experimental data for validation.

-

FT-IR and FT-Raman Spectroscopy: The vibrational frequencies and intensities are calculated from the optimized geometry. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.[1][2] These are calculated relative to a reference compound, typically tetramethylsilane (TMS) for ¹H and ¹³C.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.[3]

Electronic Property Analysis

DFT calculations also provide a wealth of information about the electronic structure of the molecule.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

Visualizing the Workflow and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the computational workflow and the relationships between the key molecular properties of interest.

Caption: A typical DFT-based computational workflow for characterizing a small organic molecule.

Caption: Interrelationship of key molecular properties investigated in computational studies.

Data Presentation

The quantitative data obtained from these calculations would be summarized in tables for clarity and ease of comparison with experimental values. Below are templates for how this data would be presented, populated with illustrative examples from related compounds.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for a Substituted Benzene (Illustrative data based on similar molecules)

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| C-H stretch (aromatic) | 3080 | 3075 | 3082 |

| S-H stretch | ~2550 | ~2550 | 2560 |

| C=C stretch (aromatic) | 1580 | 1582 | 1585 |

| CF₃ symmetric stretch | ~1140 | ~1140 | 1145 |

| C-Cl stretch | ~750 | ~750 | 755 |

Table 2: Calculated ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm) (Illustrative data based on similar molecules)

| Atom | Calculated Chemical Shift (ppm) |

| H (on ring) | 7.2 - 7.8 |

| H (of SH) | 3.5 - 4.5 |

| C (aromatic) | 120 - 140 |

| C (of CF₃) | ~125 (quartet) |

| F (of CF₃) | ~ -60 |

Table 3: Calculated Electronic Properties (Illustrative data based on similar molecules)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| UV-Vis λ_max (TD-DFT) | 265 nm |

Experimental Protocols

While this guide focuses on computational aspects, a complete study would involve experimental validation.

Synthesis

The synthesis of this compound would likely follow established methods for the preparation of substituted benzenethiols.[4][5][6] A common route involves the reduction of the corresponding sulfonyl chloride or the reaction of a substituted halobenzene with a sulfur nucleophile.[6]

General Protocol for Synthesis via Reduction:

-

Starting Material: 4-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride.

-

Reaction: The sulfonyl chloride is dissolved in a suitable solvent (e.g., toluene or THF).

-

Reduction: A reducing agent, such as zinc dust in the presence of an acid (e.g., sulfuric acid), is added portion-wise at a controlled temperature.

-

Workup: After the reaction is complete, the mixture is filtered, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield the pure this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

-

FT-IR and FT-Raman Spectroscopy: The sample (as a liquid film or in KBr pellet) would be analyzed to obtain its vibrational spectrum.[7][8] The positions of characteristic peaks (e.g., S-H, C-F, C-Cl stretches) would be compared with the calculated values.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃).[1][9] The chemical shifts, coupling constants, and integration values would be used to confirm the connectivity of the atoms. The ¹⁹F NMR is particularly important for confirming the presence and electronic environment of the trifluoromethyl group.[10]

-

UV-Vis Spectroscopy: The UV-Vis spectrum would be recorded in a solvent like ethanol or cyclohexane to determine the electronic absorption maxima.[3][11] This provides experimental data to compare with the TD-DFT calculations.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the synthesized compound.

Conclusion

A combined theoretical and experimental approach provides a powerful framework for the detailed characterization of this compound. While dedicated research on this specific molecule is currently lacking, the methodologies outlined in this guide represent a standard and robust approach for its investigation. The insights gained from such a study would be invaluable for its potential applications in drug design and materials science, enabling a deeper understanding of its structure-property relationships.

References

- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 2. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 3. ijermt.org [ijermt.org]

- 4. ijcrt.org [ijcrt.org]

- 5. Synthesis of Some Substituted Benzenethiols – Oriental Journal of Chemistry [orientjchem.org]

- 6. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive review of the available scientific literature on 4-chloro-3-(trifluoromethyl)benzenethiol, a key intermediate in the synthesis of various pharmaceuticals and potentially other fine chemicals. This document summarizes its chemical properties, outlines potential synthetic routes with detailed experimental considerations, and explores the known biological significance of its derivatives, addressing a notable gap in consolidated technical information.

Core Compound Properties

4-Chloro-3-(trifluoromethyl)benzenethiol, with the CAS number 18800-22-1, is a substituted aromatic thiol. Its molecular structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, imparts unique electronic properties that make it a valuable building block in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃S | [1] |

| Molecular Weight | 212.62 g/mol | [1] |

| CAS Number | 18800-22-1 | [1][2] |

| Appearance | Not explicitly stated in reviewed literature | |

| Solubility | Not explicitly stated in reviewed literature |

Synthetic Pathways

Synthesis via Sandmeyer Reaction

This approach utilizes the readily available 4-chloro-3-(trifluoromethyl)aniline as a starting material. The Sandmeyer reaction is a well-established method for converting aromatic amines into various functional groups, including thiols, via a diazonium salt intermediate.[3][4][5]

Conceptual Experimental Protocol:

-

Diazotization: 4-chloro-3-(trifluoromethyl)aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

-

Thiocyanation/Xanthate Formation: The diazonium salt solution is then reacted with a sulfur nucleophile. Common reagents for this step include potassium ethyl xanthate or sodium thiocyanate, which introduce the sulfur functionality.

-

Hydrolysis: The resulting intermediate (a xanthate ester or thiocyanate) is subsequently hydrolyzed, typically under basic or acidic conditions, to yield the final 4-chloro-3-(trifluoromethyl)benzenethiol.

Diagram 1: Conceptual workflow for the synthesis of 4-chloro-3-(trifluoromethyl)benzenethiol via the Sandmeyer reaction.

Synthesis via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement provides an alternative route starting from the corresponding phenol, 4-chloro-3-(trifluoromethyl)phenol. This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the thiophenol.[6][7][8][9][10]

Conceptual Experimental Protocol:

-

Formation of O-Aryl Thiocarbamate: 4-chloro-3-(trifluoromethyl)phenol is first reacted with a thiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in the presence of a base to form the O-aryl thiocarbamate.

-

Thermal Rearrangement: The isolated O-aryl thiocarbamate is then heated to high temperatures (often exceeding 200 °C) to induce the intramolecular rearrangement to the more thermodynamically stable S-aryl thiocarbamate.

-

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed, typically with a strong base like sodium hydroxide, to yield the desired 4-chloro-3-(trifluoromethyl)benzenethiol.

References

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-2,3,5-trifluorobenzoic Acid [mdpi.com]

- 5. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides [organic-chemistry.org]

- 6. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 7. Newman-Kwart Rearrangement [organic-chemistry.org]

- 8. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Methodological & Application

Application Notes and Protocols for 4-Chloro-3-(trifluoromethyl)benzenethiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-chloro-3-(trifluoromethyl)benzenethiol in organic synthesis. This versatile thiol is a valuable building block for the introduction of the 4-chloro-3-(trifluoromethyl)phenylthio moiety into a variety of molecular scaffolds, a common feature in pharmaceutically active compounds and agrochemicals.

Application Notes